![molecular formula C16H13ClN2O B14330741 1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one CAS No. 106689-63-8](/img/structure/B14330741.png)
1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a benzyl group and a chloro substituent further enhances its chemical reactivity and biological activity .
Preparation Methods
The synthesis of 1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one typically involves multi-step synthetic routesThe reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by nucleophiles like amines or thiols under suitable conditions, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits inhibitory activity against certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in cancer therapy due to its ability to inhibit tumor cell proliferation.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one exerts its effects involves the interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can block downstream signaling pathways, leading to reduced cell growth and induced apoptosis in cancer cells .
Comparison with Similar Compounds
When compared to other similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, 1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one stands out due to its unique substitution pattern and enhanced biological activity. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their FGFR inhibitory activity.
1H-pyrazolo[3,4-b]pyridines: Exhibiting diverse biological activities, including anticancer and anti-inflammatory properties.
Properties
CAS No. |
106689-63-8 |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
1-(1-benzyl-4-chloropyrrolo[3,2-c]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C16H13ClN2O/c1-11(20)15-9-13-14(7-8-18-16(13)17)19(15)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
KETHROPSTHFXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1CC3=CC=CC=C3)C=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)
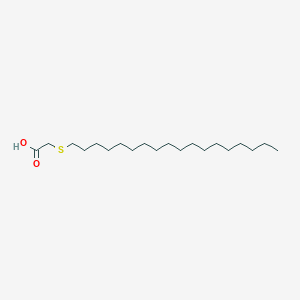
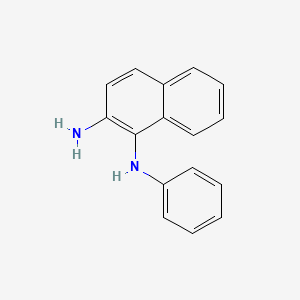
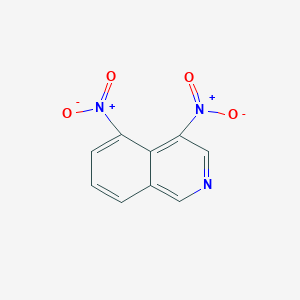
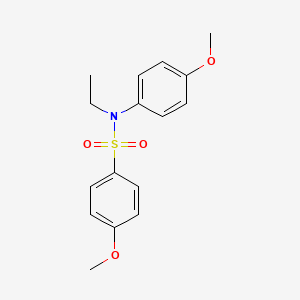
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
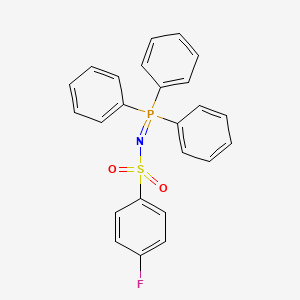
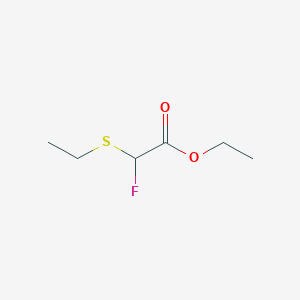
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
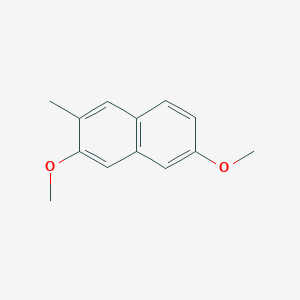
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
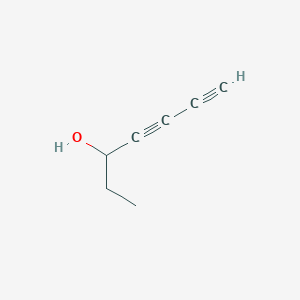
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
